3-Fluoro-4-methoxythiophenol
Overview
Description
3-Fluoro-4-methoxythiophenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxythiophenol typically involves the introduction of the fluorine and methoxy substituents onto the thiophenol ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor is reacted with a methoxy-substituted thiophenol under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-methoxythiophenol is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxythiophenol depends on its specific application. In general, the compound can interact with various molecular targets through its thiol group, which can form covalent bonds with proteins and other biomolecules. The fluorine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
4-Methoxythiophenol: Lacks the fluorine substituent, resulting in different reactivity and properties.
3-Fluorothiophenol: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Fluorothiophenol: Has the fluorine substituent at a different position, leading to variations in reactivity.
Uniqueness: 3-Fluoro-4-methoxythiophenol is unique due to the presence of both fluorine and methoxy groups on the thiophenol ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-methoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUVLFLTXYXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374597 | |
Record name | 3-Fluoro-4-methoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89818-27-9 | |
Record name | 3-Fluoro-4-methoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89818-27-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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